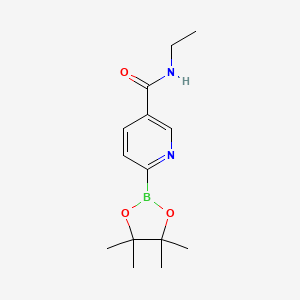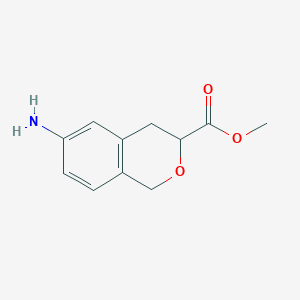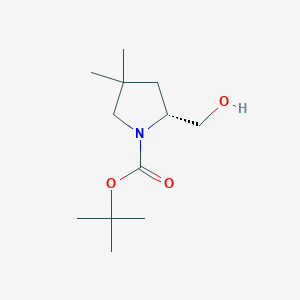
(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of ®-2-(hydroxymethyl)-4,4-dimethylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: ®-2-(Carboxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate.
Reduction: ®-2-(Hydroxymethyl)-4,4-dimethylpyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of chiral compounds and complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential drugs for cancer and other diseases.
Industry: In the production of fine chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- ®-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- ®-tert-Butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
Uniqueness
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with high stereochemical purity .
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
Clé InChI |
IMAIYZZQVVKONO-SECBINFHSA-N |
SMILES isomérique |
CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)CO)C |
SMILES canonique |
CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
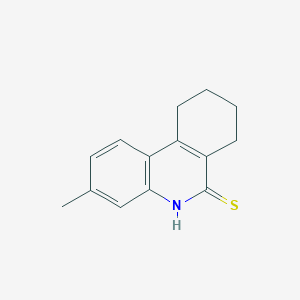
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
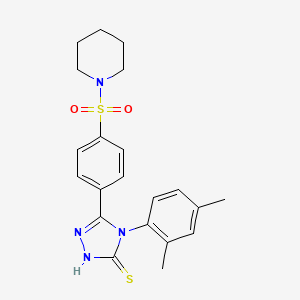
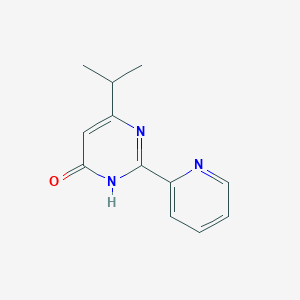
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
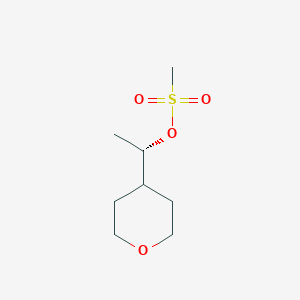
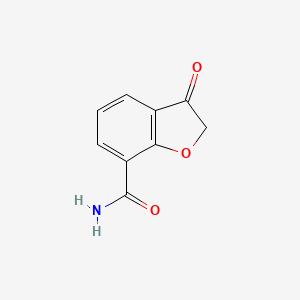
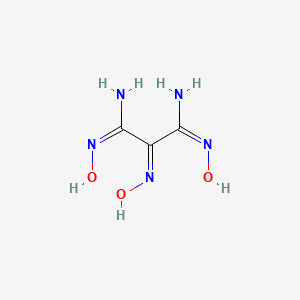
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
![4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)

